molecular formula C13H13ClFN B14137790 N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine

N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine

Cat. No.: B14137790
M. Wt: 237.70 g/mol
InChI Key: WOHMWYURMDPBML-UHFFFAOYSA-N
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Description

N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine: is an organic compound that belongs to the class of naphthalenemethanamines It is characterized by the presence of a naphthalene ring attached to a methanamine group, which is further substituted with a 2-chloro-2-fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine typically involves the reaction of 1-naphthalenemethanamine with 2-chloro-2-fluoroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups. Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium carbonate, acetone as solvent, reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products:

    Substitution: Formation of substituted naphthalenemethanamines.

    Oxidation: Formation of naphthalenemethanone derivatives.

    Reduction: Formation of reduced naphthalenemethanamines.

Scientific Research Applications

Chemistry: N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes for studying enzyme activities and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-Chloro-2-fluoroethyl)aniline
  • N-(2-Chloro-2-fluoroethyl)-N-methylaniline
  • N-(2-Chloro-2-fluoroethyl)benzeneethanamine

Comparison: N-(2-Chloro-2-fluoroethyl)-1-naphthalenemethanamine is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs. The naphthalene ring enhances its aromaticity and stability, making it more suitable for certain applications in organic synthesis and material science. Additionally, the presence of both chloro and fluoro groups increases its reactivity, allowing for a broader range of chemical transformations.

Properties

Molecular Formula

C13H13ClFN

Molecular Weight

237.70 g/mol

IUPAC Name

2-chloro-2-fluoro-N-(naphthalen-1-ylmethyl)ethanamine

InChI

InChI=1S/C13H13ClFN/c14-13(15)9-16-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13,16H,8-9H2

InChI Key

WOHMWYURMDPBML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(F)Cl

Origin of Product

United States

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